molecular formula C9H8FNO4 B1461749 Methyl 5-fluoro-2-methyl-3-nitrobenzoate CAS No. 697739-03-0

Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Cat. No. B1461749
M. Wt: 213.16 g/mol
InChI Key: QOEAMLSLLJPIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08247429B2

Procedure details

To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (3.20 g, 15.0 mmol) in methanol (150 mL) was added palladium-carbon powder (320 mg), and the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (1.47 g, yield 54%).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
320 mg
Type
catalyst
Reaction Step One
Yield
54%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:13]([O-])=O)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]>CO.[C].[Pd]>[NH2:13][C:4]1[C:5]([CH3:12])=[C:6]([CH:11]=[C:2]([F:1])[CH:3]=1)[C:7]([O:9][CH3:10])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
FC=1C=C(C(=C(C(=O)OC)C1)C)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
320 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OC)C=C(C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.47 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.